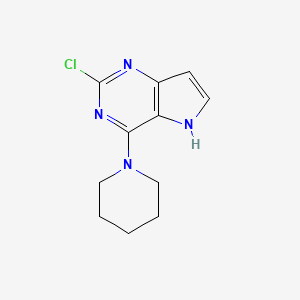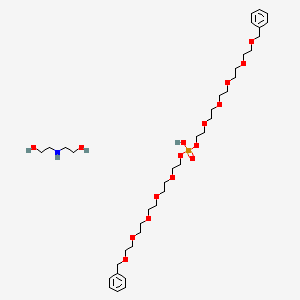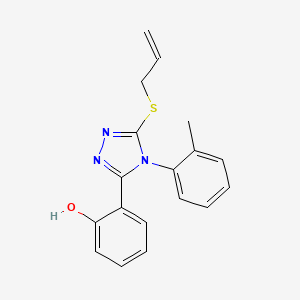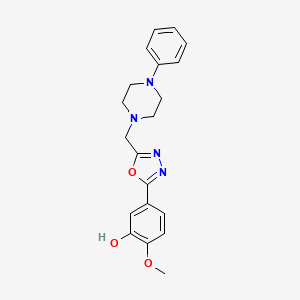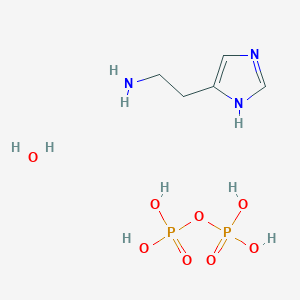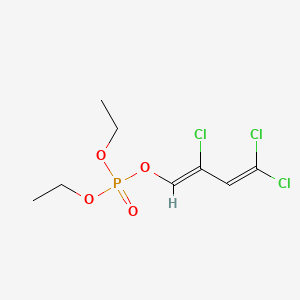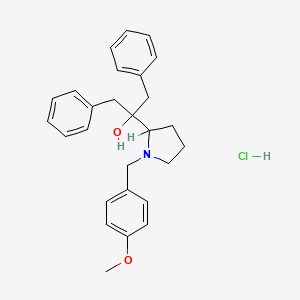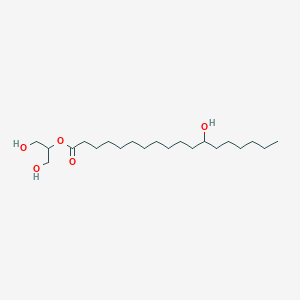
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and a piperazine moiety attached to a fluorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in the presence of a catalyst such as pyridine-2-carboxylic acid can yield the desired oxazole-pyridine structure . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or ion channels, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]quinolinones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
162254-23-1 |
|---|---|
Formule moléculaire |
C20H23FN4O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C20H23FN4O2/c21-16-5-7-17(8-6-16)24-14-12-23(13-15-24)10-1-2-11-25-18-4-3-9-22-19(18)27-20(25)26/h3-9H,1-2,10-15H2 |
Clé InChI |
NWWIANVERZWOLK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


